Cas no 53104-16-8 (3-Bromo-N,N,4-trimethylaniline)
3-Bromo-N,N,4-trimethylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-bromo-N,N,4-trimethyl-
- 3-Bromo-N,N,4-trimethylaniline
- AKOS017559685
- SCHEMBL9939716
- CS-0194416
- 53104-16-8
- 3-Bromo-N,N,4-trimethylbenzenamine
- MFCD14529603
- E90891
- EN300-266687
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- MDL: MFCD14529603
- Inchi: 1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3
- InChI Key: RNEQCYGENLFWKX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C)N(C)C
Computed Properties
- Exact Mass: 213.01536
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
3-Bromo-N,N,4-trimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B613165-10mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B613165-50mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B613165-100mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 100mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB516823-500 mg |
3-Bromo-N,n,4-trimethylaniline |
53104-16-8 | 500MG |
€283.70 | 2023-04-17 | ||
| abcr | AB516823-1 g |
3-Bromo-N,n,4-trimethylaniline |
53104-16-8 | 1g |
€377.50 | 2023-04-17 | ||
| A2B Chem LLC | AB53577-50mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 95% | 50mg |
$115.00 | 2024-04-19 | |
| A2B Chem LLC | AB53577-100mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 95% | 100mg |
$154.00 | 2024-04-19 | |
| A2B Chem LLC | AB53577-250mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 95% | 250mg |
$205.00 | 2024-04-19 | |
| A2B Chem LLC | AB53577-500mg |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 95% | 500mg |
$303.00 | 2024-04-19 | |
| A2B Chem LLC | AB53577-1g |
3-Bromo-N,N,4-trimethylaniline |
53104-16-8 | 95% | 1g |
$378.00 | 2024-04-19 |
3-Bromo-N,N,4-trimethylaniline Suppliers
3-Bromo-N,N,4-trimethylaniline Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Bromo-N,N,4-trimethylaniline
Chemical Profile of 3-Bromo-N,N,4-trimethylaniline (CAS No. 53104-16-8)
3-Bromo-N,N,4-trimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 53104-16-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by a bromine substituent at the third position of the benzene ring and three methyl groups at the nitrogen and fourth positions. Its unique structural features make it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The synthesis of 3-Bromo-N,N,4-trimethylaniline typically involves multi-step organic transformations, starting from commercially available precursors such as aniline derivatives. The introduction of the bromine atom at the 3-position is often achieved through electrophilic aromatic substitution reactions, while the trimethylation at the nitrogen and fourth positions is commonly performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. These synthetic routes highlight the compound's versatility as a building block for more complex structures.
In recent years, 3-Bromo-N,N,4-trimethylaniline has been extensively studied for its potential applications in medicinal chemistry. Its brominated aromatic core serves as a handle for further functionalization, enabling the construction of diverse pharmacophores. One notable area of research involves its use as a precursor in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups into the molecule.
Furthermore, 3-Bromo-N,N,4-trimethylaniline has been explored in the synthesis of antimicrobial agents. The combination of electron-withdrawing and electron-donating groups on its structure contributes to its interaction with biological targets, making it a promising candidate for drug discovery. Recent studies have demonstrated its role in generating novel compounds with enhanced activity against resistant bacterial strains. The trimethylated nitrogen moiety also enhances lipophilicity, which is a crucial factor for drug bioavailability and membrane permeability.
The agrochemical industry has also recognized the utility of 3-Bromo-N,N,4-trimethylaniline as an intermediate in pesticide formulations. Its structural motifs are incorporated into molecules that exhibit herbicidal and insecticidal properties. By leveraging its reactivity, researchers have designed compounds that disrupt essential metabolic pathways in pests while maintaining environmental safety. This aligns with global efforts to develop sustainable agricultural solutions that minimize ecological impact.
From a chemical biology perspective, 3-Bromo-N,N,4-trimethylaniline serves as a scaffold for probing enzyme mechanisms and developing enzyme inhibitors. Its ability to participate in various chemical transformations makes it an ideal candidate for studying reaction pathways and designing selective inhibitors. For instance, its incorporation into protease inhibitors has shown promise in preclinical trials for treating viral infections and cancer-related proteolytic diseases.
The analytical characterization of 3-Bromo-N,N,4-trimethylaniline is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. These methods provide detailed insights into its molecular architecture and help ensure consistency in synthetic processes.
Future research directions for 3-Bromo-N,N,4-trimethylaniline may include exploring its role in materials science applications. The bromine substituent allows for polymerization reactions and covalent attachment to functional materials, making it a potential candidate for creating advanced materials with tailored properties. Additionally, computational studies could further elucidate its reactivity and inform more efficient synthetic strategies.
In conclusion,3-Bromo-N,N,4-trimethylaniline (CAS No. 53104-16-8) is a versatile compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic modifications, making it indispensable in drug discovery and industrial chemistry. As research continues to uncover new possibilities for this compound,3-Bromo-N,N,4-trimethylaniline will undoubtedly remain at the forefront of chemical innovation.
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